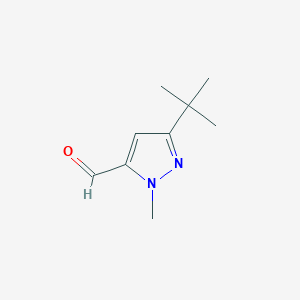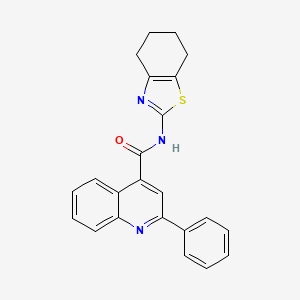
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde, also known as TBC, is a pyrazole derivative that has gained attention in the scientific community for its potential applications in various fields. TBC is a white crystalline solid with a molecular weight of 183.23 g/mol and a melting point of 67-69°C.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects. In animal studies, this compound has been shown to reduce inflammation in the paw edema model and inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
For research on 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde include the development of this compound-based MOFs and the investigation of this compound as a potential therapeutic agent for inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one with tert-butylformamide in the presence of acetic anhydride and trifluoroacetic acid. The product is then purified by recrystallization to obtain this compound in high yield and purity.
Scientific Research Applications
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has also been investigated for its potential use as a ligand in metal-organic frameworks (MOFs) for gas separation and storage. Additionally, this compound has been used as a building block in the synthesis of novel organic materials.
properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSCVZRCVMTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)
![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)
![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)
![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2785143.png)

![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)
